molecular formula C26H20O9 B2489023 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622800-48-0

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2489023
CAS No.: 622800-48-0
M. Wt: 476.437
InChI Key: RUXMJJUFVBQFGF-VROXFSQNSA-N
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Description

The compound (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate belongs to a class of benzofuran derivatives characterized by a conjugated dihydrobenzofuran core substituted with a benzylidene moiety and an ester group. Its structure features:

  • A (Z)-configured double bond in the benzylidene group (2,4,5-trimethoxyphenyl).
  • A benzo[d][1,3]dioxole-5-carboxylate ester at position 6 of the benzofuran ring.
  • Three methoxy groups at positions 2, 4, and 5 on the benzylidene substituent.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-29-19-12-22(31-3)21(30-2)9-15(19)10-24-25(27)17-6-5-16(11-20(17)35-24)34-26(28)14-4-7-18-23(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b24-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXMJJUFVBQFGF-VROXFSQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core and multiple methoxy substituents, which may enhance its interaction with biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C27H24O9
  • Molecular Weight : 492.48 g/mol
  • Key Functional Groups :
    • Benzofuran core
    • Methoxy groups (three in total)
    • Ketone and ester functionalities

These structural features are believed to contribute significantly to the compound's biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antioxidant Properties : Many benzofuran derivatives have shown the ability to scavenge free radicals.
  • Anticancer Activity : Some studies suggest that compounds with benzofuran cores can inhibit cancer cell proliferation.
  • Antimicrobial Effects : The presence of nitro or methoxy groups often correlates with enhanced antibacterial properties.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
CurcuminDiarylheptanoidAntioxidant, anticancer
BenzofuranBenzofuran coreAnticancer
4-Nitrobenzoic AcidNitro groupAntibacterial
5-MethoxyflavoneMethoxy groupsAntioxidant
TrimethoxyphenolMultiple methoxy substituentsAnti-inflammatory

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The trimethoxybenzylidene group is known to interact with various enzymes and receptors.
  • DNA Intercalation : The benzofuran core may intercalate with DNA, affecting gene expression and cellular function.
  • Enhanced Solubility : The presence of the carboxylate group can improve the compound’s solubility and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

  • Anticancer Studies : Research published in Journal of Medicinal Chemistry demonstrated that benzofuran derivatives could inhibit the growth of various cancer cell lines through apoptosis induction.
  • Antioxidant Activity : A study in Free Radical Biology and Medicine highlighted that compounds with methoxy substitutions exhibited significant free radical scavenging capabilities.
  • Antimicrobial Testing : Clinical microbiology research indicated that methoxy-substituted benzofurans possess notable antibacterial properties against Gram-positive bacteria.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by modulating cell signaling pathways and inducing apoptosis in cancer cells. The specific arrangement of methoxy groups may enhance the compound's interaction with cellular targets, leading to increased efficacy against various cancer types.

Antioxidant Properties

The antioxidant activity of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate has been explored in several studies. Its ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.

Antibacterial and Antifungal Activity

Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess these activities. The presence of functional groups like the benzoate moiety could facilitate interactions with microbial targets.

Photonic and Optoelectronic Devices

The compound's large bandgap (E_g = 4.28 eV) and high transmission rates in the UV–Vis–NIR spectral range make it suitable for applications in photonic devices. Its efficient light absorption characteristics are beneficial for developing advanced optoelectronic materials.

Nonlinear Optical Properties

Studies have indicated that the compound exhibits promising nonlinear optical properties, making it a candidate for applications in laser technology and optical switching devices.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis of Benzofuran Derivatives : A study demonstrated the synthesis of benzofuran derivatives through condensation reactions followed by esterification processes. These derivatives showed promising anticancer activity in vitro.
  • Antioxidant Activity Assessment : Research evaluating the antioxidant properties of methoxy-substituted compounds indicated significant scavenging effects on free radicals, supporting their potential use in dietary supplements or pharmaceuticals aimed at oxidative stress mitigation.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The position and number of methoxy groups on the benzylidene moiety significantly influence electronic and steric properties. Key analogs include:

Compound Name Benzylidene Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Reference ID
Target Compound 2,4,5-trimethoxy benzo[d][1,3]dioxole-5-carboxylate C₂₇H₂₂O₁₀ 506.45
(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate 3,4,5-trimethoxy benzo[d][1,3]dioxole-5-carboxylate C₂₈H₂₄O₁₀ 520.48
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 3,4,5-trimethoxy 2,6-dimethoxybenzoate C₂₈H₂₆O₁₀ 522.50
(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxy 3,4,5-trimethoxybenzoate C₂₈H₂₄O₈ 488.48

Key Findings :

  • The 2,4,5-trimethoxy pattern in the target compound creates distinct electronic effects compared to the more common 3,4,5-trimethoxy substitution in analogs . This difference may alter π-π stacking interactions and binding affinities in biological systems.
  • The benzo[d][1,3]dioxole-5-carboxylate ester in the target compound introduces a fused dioxole ring, enhancing lipophilicity compared to simpler esters like cyclohexanecarboxylate (e.g., in ’s compound with MW 438.48) .

Variations in the Benzofuran Core

Modifications to the benzofuran ring, such as methyl substitution, influence steric bulk and metabolic stability:

Compound Name Benzofuran Substituents Ester Group Molecular Weight (g/mol) Reference ID
Target Compound None benzo[d][1,3]dioxole-5-carboxylate 506.45
(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate 7-methyl benzo[d][1,3]dioxole-5-carboxylate 520.48
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate 7-methyl 3,4,5-trimethoxybenzoate 490.50

Key Findings :

  • The 7-methyl substituent in analogs increases molecular weight by ~14 Da and may improve metabolic stability by blocking oxidation sites .
  • The absence of a methyl group in the target compound could enhance solubility but reduce steric protection against enzymatic degradation.

Ester Group Modifications

The ester group’s structure impacts pharmacokinetics and target interactions:

Compound Name Ester Group LogP (Predicted) Reference ID
Target Compound benzo[d][1,3]dioxole-5-carboxylate ~3.5
(2Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate methanesulfonate ~1.8
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate cyclohexanecarboxylate ~2.9

Key Findings :

  • The methanesulfonate analog () is more polar (lower LogP) than the target compound, suggesting reduced membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodology : Synthesis often involves multi-step protocols, including condensation of benzofuran precursors with substituted benzylidene moieties under reflux in dichloromethane or acetone . Catalysts like anhydrous potassium carbonate and controlled reaction times (e.g., 18 hours for cyclization) are critical . Purification via flash column chromatography (petroleum ether/ethyl acetate gradients) and recrystallization improves purity .
  • Key Parameters : Monitor temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) .

Q. What analytical techniques confirm the compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.7–3.9 ppm), benzylidene protons (δ 7.2–8.1 ppm), and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.1678) .
  • X-ray Crystallography : For unambiguous stereochemical confirmation (Z-configuration) .

Q. How can initial biological activity be assessed?

  • Methodology :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations 1–100 µM .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or protein kinases via fluorometric assays .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the benzylidene-benzofuran core?

  • Methodology :

  • Kinetic Studies : Track intermediates via HPLC to identify rate-determining steps (e.g., Knoevenagel condensation) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for benzylidene bond formation .

Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize derivatives with 2,4,5- vs. 3,4,5-trimethoxybenzylidene groups and compare IC₅₀ values in cytotoxicity assays .
  • Electron-Donating Effects : Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess impact on target binding .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes .

Q. How to resolve contradictions in biological assay data across studies?

  • Methodology :

  • Orthogonal Assays : Validate anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA .
  • Dose-Response Curves : Ensure consistency in IC₅₀ calculations (e.g., sigmoidal fitting with Hill slopes) .

Q. What strategies improve solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl acetate) to enhance bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .

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